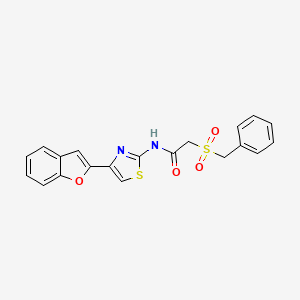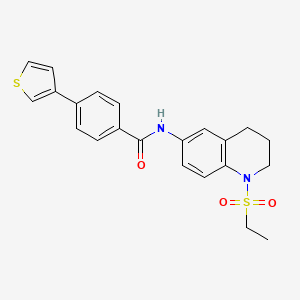
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, pH, polarity, and reactivity .Scientific Research Applications
Histone Deacetylase Inhibition and Prostate Cancer
One of the notable applications is in the development of histone deacetylase (HDAC) inhibitors for the treatment of prostate cancer. A study by Liu et al. (2015) synthesized a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, demonstrating potent HDAC inhibition and cytotoxicity against PC-3 prostate cancer cells. One compound, exhibiting significant anti-HDAC and antiproliferative activity, was identified as a lead compound for further development of potential prostate cancer inhibitors (Liu et al., 2015).
Cardiac Electrophysiological Activity
Research by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, identifying compounds with potency comparable to sematilide, a selective class III agent undergoing clinical trials. This study highlights the potential application in developing treatments for arrhythmias (Morgan et al., 1990).
Inhibition of Carbonic Anhydrases
Supuran et al. (2013) investigated aromatic sulfonamide inhibitors of carbonic anhydrase (CA) isoenzymes, identifying compounds with nanomolar inhibitory concentration. These findings are crucial for the development of inhibitors targeting specific CA isoenzymes involved in various diseases, including glaucoma and edema (Supuran et al., 2013).
Synthesis Methodologies
A synthesis study conducted by Saitoh et al. (2001) focused on the Pummerer-type cyclization for the creation of tetrahydroisoquinoline and benzazepine derivatives. This research underscores the significance of advanced synthetic strategies in accessing structurally diverse compounds for pharmaceutical applications (Saitoh et al., 2001).
Antimicrobial and Pharmacological Screening
Patel et al. (2009) synthesized fluoro substituted benzothiazoles containing sulphonamido quinazolinyl imidazole, evaluating them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study highlights the compound's versatility in addressing various biological targets (Patel et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-29(26,27)24-12-3-4-18-14-20(9-10-21(18)24)23-22(25)17-7-5-16(6-8-17)19-11-13-28-15-19/h5-11,13-15H,2-4,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLPGPDESNESIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

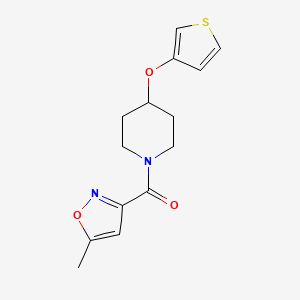
![3-Chloro-[1,2]thiazolo[5,4-c]pyridine](/img/structure/B2557943.png)


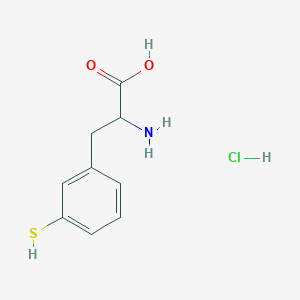


![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)
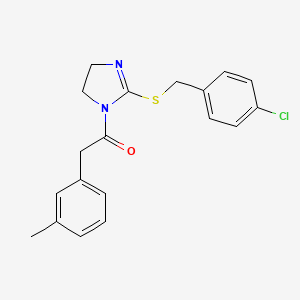
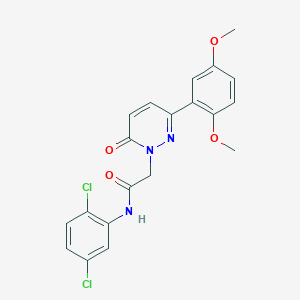
![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)
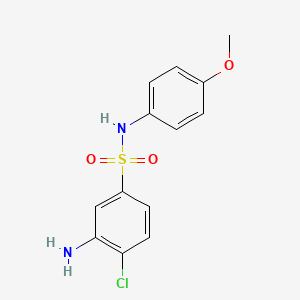
![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)
